2-Iodopropanenitrile
Overview
Description
2-Iodopropanenitrile is an organic compound with the molecular formula C₃H₄IN. It is a nitrile derivative where an iodine atom is attached to the second carbon of the propanenitrile chain. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodopropanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 2-iodopropane with sodium cyanide in ethanol under reflux conditions.
From Amides: Another method involves the dehydration of 2-iodopropanamide using phosphorus pentoxide (P₄O₁₀).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Iodopropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxypropanenitrile.
Reduction Reactions: Reduction of this compound using lithium aluminum hydride (LiAlH₄) results in the formation of 2-aminopropane.
Hydrolysis: Acidic or basic hydrolysis of this compound yields 2-iodopropanoic acid.
Common Reagents and Conditions:
Sodium Cyanide (NaCN): Used in substitution reactions to introduce the nitrile group.
Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent used in reduction reactions.
Phosphorus Pentoxide (P₄O₁₀): Used for the dehydration of amides to form nitriles.
Major Products:
2-Hydroxypropanenitrile: Formed from substitution reactions.
2-Aminopropane: Formed from reduction reactions.
2-Iodopropanoic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
2-Iodopropanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: It serves as a building block for the synthesis of drugs and other bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-iodopropanenitrile involves its reactivity as a nitrile compound. The nitrile group (-CN) can participate in various chemical reactions, such as nucleophilic substitution and reduction. The iodine atom in the molecule makes it a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
2-Iodopropane: Similar in structure but lacks the nitrile group, making it less reactive in certain types of reactions.
2-Bromopropanenitrile: Similar nitrile compound with a bromine atom instead of iodine, which affects its reactivity and the conditions required for its reactions.
2-Chloropropanenitrile: Another similar compound with a chlorine atom, which also influences its chemical behavior.
Uniqueness: 2-Iodopropanenitrile is unique due to the presence of both the iodine atom and the nitrile group, which confer distinct reactivity patterns. The iodine atom is a better leaving group compared to bromine and chlorine, making this compound more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-iodopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN/c1-3(4)2-5/h3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNBSXCEMCLHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573503 | |
Record name | 2-Iodopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104024-32-0 | |
Record name | 2-Iodopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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